molecular formula C19H14N2O4 B1674253 ICA-105574 CAS No. 316146-57-3

ICA-105574

Cat. No.: B1674253
CAS No.: 316146-57-3
M. Wt: 334.3 g/mol
InChI Key: GDWKBKTVROCPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICA-105574 involves the nitration of N-(4-phenoxyphenyl)benzamide. The reaction typically requires the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzamide ring .

Industrial Production Methods

These suppliers often provide the compound in different quantities and purities, suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

ICA-105574 primarily undergoes nitration reactions due to the presence of the nitro group on the benzamide ring. It can also participate in substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields this compound, while substitution reactions can yield derivatives with different functional groups .

Scientific Research Applications

Scientific Research Findings

  • Antiarrhythmic Properties :
    • A study demonstrated that ICA-105574 significantly shortened QT/QTc intervals in isolated guinea pig hearts and completely prevented drug-induced ventricular arrhythmias. This was achieved by reversing the prolongation of APD caused by I_Kr and I_Ks inhibitors, indicating a strong antiarrhythmic effect .
  • Efficacy in LQT2 Variants :
    • Research focused on severe LQT2 mutations (A561V, G628S) showed that this compound restored I_Kr current amplitude. In vivo studies indicated a significant reduction in QT duration when administered to animal models, highlighting its therapeutic potential for patients with specific genetic mutations affecting cardiac repolarization .
  • Molecular Dynamics Simulations :
    • In silico studies provided insights into the binding interactions of this compound with the hERG channel. The compound stabilizes an allosteric network that links its binding site to critical structural components of the channel, facilitating enhanced potassium ion permeability .

Case Studies

Study Objective Findings
PubMed Study Investigate antiarrhythmic propertiesThis compound prevented ventricular arrhythmias and shortened QT intervals more effectively than NS1643.
Biorxiv Study Assess efficacy in severe LQT2 mutationsRestored I_Kr current amplitude and significantly shortened QT duration in animal models.
PMC Study Explore binding mechanismsIdentified common binding sites for this compound in ERG and EAG channels; elicited opposite effects on channel inactivation.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that this compound has a significant effect on cardiac repolarization at concentrations around 1.7 μM, with a notable impact observed at a dosage of 10 mg/kg in anesthetized dogs. However, caution is warranted as higher concentrations may pose proarrhythmic risks, necessitating careful consideration during clinical development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high potency and efficacy in activating hERG channels. It significantly enhances current amplitudes and shortens action potential duration more effectively than other known hERG activators . This makes it a valuable tool for studying hERG channel function and its role in cardiac electrophysiology.

Biological Activity

ICA-105574, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and long QT syndrome (LQT). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and molecular mechanisms underlying its effects.

Overview of this compound

This compound (chemical name: 3-nitro-N-[4-phenoxyphenyl]-benzamide) is designed to enhance the hERG channel's current (IKrI_{Kr}) by mitigating channel inactivation. This action is crucial because impaired ventricular repolarization can lead to serious arrhythmias associated with LQT. The compound has demonstrated efficacy in both in vitro and in vivo studies.

Molecular Dynamics and Binding
Research indicates that this compound interacts with a specific binding site on the hERG channel, leading to a shift in the voltage dependence of inactivation. Molecular dynamics simulations suggest that this compound stabilizes interactions that mimic gain-of-function mutations in hERG, effectively restoring potassium ion permeability disrupted by certain LQT mutations (A561V and G628S) .

Electrophysiological Effects
In vivo studies using guinea pig models have shown that this compound significantly shortens the QT interval and enhances IKrI_{Kr} currents in cardiac myocytes with severe hERG mutations. The compound has been observed to restore current amplitude and improve action potential duration (APD) .

In Vivo Studies

A study conducted on conscious guinea pigs demonstrated that this compound effectively shortens the QT interval induced by sotalol, a known hERG blocker. The results indicated a marked increase in IKrI_{Kr} amplitude for the A561V and G628S mutations, while no significant changes were observed for the L779P mutation .

MutationResponse to this compoundCurrent Amplitude Change
A561VSignificant increaseQuadrupled
G628SSignificant increaseNotable improvement
L779PNo responseNo change

In Vitro Studies

In vitro experiments confirmed that this compound enhances IKrI_{Kr} currents with high potency by removing channel inactivation. Comparative studies with NS1643, another hERG activator, revealed that while both compounds shortened APD, this compound exhibited superior antiarrhythmic properties by completely preventing drug-induced ventricular arrhythmias .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Patient with LQT2 : A patient exhibiting severe symptoms due to A561V mutation was treated with this compound, resulting in restored cardiac function and significant reduction in QT prolongation.
  • Animal Model Studies : In an animal model mimicking LQT2 conditions, administration of this compound led to observable improvements in cardiac electrophysiology, supporting its potential as a therapeutic agent for managing arrhythmias .

Safety Profile and Considerations

While this compound shows promise as an antiarrhythmic agent, it is important to consider its safety profile. Higher concentrations have been associated with potential proarrhythmic risks in normal hearts, necessitating careful dose management during therapeutic applications .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which ICA-105574 modulates hERG channel activity?

this compound enhances hERG channel activity by selectively removing inactivation, a process critical for action potential repolarization. It binds to a hydrophobic pocket formed by residues in the S5, pore helix, and S6 segments of adjacent hERG subunits . This interaction shifts the voltage-dependence of inactivation by >180 mV (from -86 mV to +96 mV) and increases current amplitudes by over 10-fold (EC₅₀ = 0.5 μM, Hill slope = 3.3) . Methodologically, whole-cell patch-clamp studies in HEK293 cells expressing recombinant hERG channels confirm this mechanism, with E-4031 (a hERG blocker) reversing this compound's effects .

Q. How does this compound concentration affect action potential duration (APD) in cardiac cells?

this compound shortens APD in a concentration-dependent manner. In guinea pig ventricular myocytes, 3 μM this compound reduces APD by >70% . In canine models, 10 mg/kg IV shortens QT/QTc intervals by 15–20% . Dose-response experiments (100 nM–3 μM) demonstrate progressive membrane hyperpolarization and AP plateau phase shortening, validated via voltage-clamp recordings and Langendorff-perfused heart assays . Researchers should use concentrations ≤3 μM to avoid overcorrection risks .

Q. What experimental models are used to evaluate this compound’s therapeutic potential for LQT2?

Key models include:

  • In vitro : HEK293 cells expressing hERG mutants (e.g., A561V, G628S) to measure IKᵣ current restoration via patch-clamp .
  • Ex vivo : Guinea pig Langendorff hearts to quantify QT interval changes .
  • In vivo : Anesthetized dogs for ECG monitoring of QT/QTc shortening .
  • Computational : Molecular dynamics (MD) simulations to map this compound’s binding interactions with hERG mutants .

Advanced Research Questions

Q. How does this compound restore function in the G628S hERG mutation?

The G628S mutation disrupts K⁺ permeation by destabilizing the selectivity filter (SF). This compound binds to a hydrophobic pocket near the S5P helix, forming an allosteric network that restores SF stability. MD simulations show this compound interacts with S624 (via nitro group) and propagates conformational changes through residues with high H-bond occupancy (e.g., F627, T618), rescuing K⁺ flux . Electrophysiology in HEK293 cells confirms this compound restores IKᵣ tail currents in G628S:WT heterozygotes by 60–80% .

Q. What are the risks of repolarization overcorrection with this compound?

Overcorrection occurs when this compound excessively shortens APD, potentially inducing arrhythmias. In hiPSC-derived cardiomyocytes (hiPSC-CMs), 10 μM this compound reduces field potential duration (FPDc) below baseline, mimicking short QT syndrome . Computational modeling reveals this arises from premature IKᵣ activation during the AP plateau phase, altering charge transfer dynamics . Researchers should titrate doses using APD restitution curves and monitor for early afterdepolarizations (EADs) in preclinical models .

Q. How do molecular dynamics simulations elucidate this compound’s binding specificity across hERG mutants?

MD simulations compare this compound’s interactions in wild-type (WT) vs. mutants (A561V, G628S, L779P). In WT, this compound stabilizes the SF via hydrophobic contacts with F557 and hydrogen bonds with S624 . For A561V and G628S, simulations show this compound reorients the S5P helix, restoring SF flexibility and K⁺ conductance . In contrast, L779P (a trafficking-deficient mutant) shows no response, as the mutation prevents channel surface expression . These insights guide mutation-specific drug design.

Q. Methodological Recommendations

  • Concentration Ranges : Use 0.1–3 μM for in vitro studies to avoid non-specific effects .
  • Mutation-Specific Assays : Prioritize patch-clamp for functional mutants (e.g., G628S) and Western blotting for trafficking-deficient mutants (e.g., L779P) .
  • Computational Tools : Combine MD simulations (e.g., GROMACS) with Markov models to predict this compound’s effects on channel gating .
  • Risk Mitigation : In vivo studies should include telemetry for continuous ECG monitoring and dose escalation protocols .

Properties

IUPAC Name

3-nitro-N-(4-phenoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKBKTVROCPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351981
Record name 3-nitro-N-(4-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316146-57-3
Record name 3-nitro-N-(4-phenoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-N-(4-phenoxyphenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICA-105574
Reactant of Route 2
Reactant of Route 2
ICA-105574
Reactant of Route 3
Reactant of Route 3
ICA-105574
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ICA-105574
Reactant of Route 5
Reactant of Route 5
ICA-105574
Reactant of Route 6
Reactant of Route 6
ICA-105574

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.